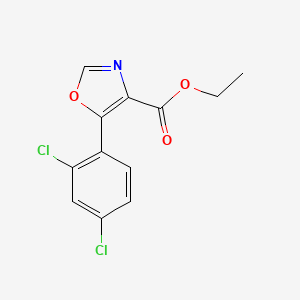

Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-(2,4-dichlorophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)10-11(18-6-15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOOJNKPAQTMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372318 | |

| Record name | Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254749-13-8 | |

| Record name | Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate

CAS Number: 254749-13-8

This guide provides a comprehensive technical overview of Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a Senior Application Scientist, this document synthesizes foundational chemical data with insights into its potential therapeutic applications, supported by established synthetic and analytical methodologies for related compounds.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic molecules with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The electronic properties and structural rigidity of the oxazole core make it an ideal framework for designing molecules that can interact with high specificity with biological targets. The substitution of a 2,4-dichlorophenyl group at the 5-position of the oxazole ring, as seen in the title compound, is a common strategy in drug design to enhance potency and modulate pharmacokinetic properties.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 254749-13-8 | [1][2] |

| Molecular Formula | C₁₂H₉Cl₂NO₃ | [1][2] |

| Molecular Weight | 286.11 g/mol | [2] |

| IUPAC Name | This compound |

Characterization: The structural elucidation of this compound and related analogs is typically achieved through a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, the expected signals in ¹H and ¹³C NMR would be consistent with the assigned structure. For instance, in ¹H NMR, one would expect to see signals corresponding to the ethyl group (a quartet and a triplet), as well as signals in the aromatic region for the dichlorophenyl and oxazole protons. Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern.

Synthesis Strategies for 5-Aryl-Oxazole-4-Carboxylates

A plausible synthetic route could involve the cyclization of an α-acylamino ketone. A generalized workflow is presented below.

Experimental Protocol: General Synthesis of a 5-Aryl-Oxazole-4-Carboxylate

-

Starting Material Preparation: The synthesis would likely begin with the acylation of an appropriate aminoketone precursor.

-

Cyclization/Dehydration: The resulting N-acylaminoketone is then subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride, sulfuric acid, or polyphosphoric acid to form the oxazole ring.

-

Purification: The crude product is then purified, typically using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). The purity of the final product would be assessed by techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Below is a conceptual workflow for the synthesis.

Caption: Conceptual workflow for the synthesis of the target compound.

Potential Therapeutic Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a valuable compound in drug discovery, particularly in the field of oncology. The 2,4-dichlorophenyl group is a common substituent in many biologically active molecules, often contributing to enhanced binding affinity with protein targets.

Anticancer Potential

Numerous studies have demonstrated the potent anticancer activity of various oxazole derivatives. The proposed mechanisms of action for this class of compounds are diverse and include:

-

Tubulin Polymerization Inhibition: Some oxazole-containing compounds have been shown to interact with the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

-

Kinase Inhibition: The oxazole scaffold can serve as a template for the design of inhibitors of various protein kinases that are often dysregulated in cancer, such as Cyclin-Dependent Kinases (CDKs).

-

Topoisomerase Inhibition: Certain heterocyclic compounds can intercalate with DNA or inhibit the function of topoisomerase enzymes, leading to DNA damage and cell death.

While no specific biological data for this compound has been published, a study on structurally related 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates reported significant cytotoxic activity against a panel of 60 human cancer cell lines.[3] Another study on 2-aryl-4-arylsulfonyl-1,3-oxazoles also highlighted their potential as anticancer agents.[4] These findings suggest that the title compound is a strong candidate for anticancer screening programs.

Caption: Potential mechanisms of anticancer action for oxazole derivatives.

Analytical Methodologies

The analysis and purification of this compound would rely on standard chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) would be the method of choice for assessing the purity of the compound and for monitoring reaction progress. A typical method would involve:

-

Column: A C18 stationary phase.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid).

-

Detection: UV detection at a wavelength where the chromophores of the molecule exhibit strong absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural confirmation of the synthesized compound. These techniques provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure determination.

Conclusion and Future Directions

This compound is a chemical entity with considerable potential for further investigation in the field of drug discovery. Its structural similarity to known bioactive oxazole derivatives makes it a prime candidate for screening in various biological assays, particularly for anticancer activity. Future research should focus on the development of a robust and scalable synthesis, followed by a comprehensive evaluation of its biological activity profile. Further studies to elucidate its precise mechanism of action and to assess its pharmacokinetic and toxicological properties will be crucial in determining its potential as a lead compound for the development of new therapeutics.

References

-

Brovarets, V. S., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]

-

Demchenko, A. M., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals. [Link]

Sources

Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate molecular structure

An In-depth Technical Guide to the Molecular Structure of Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate

Introduction

This compound is a substituted heterocyclic compound featuring a central oxazole ring. Identified by the CAS Number 254749-13-8, its molecular formula is C₁₂H₉Cl₂NO₃, with a corresponding molecular weight of 286.11 g/mol .[1][2] This molecule integrates three key structural motifs: a five-membered aromatic oxazole core, a 2,4-dichlorophenyl substituent at the C5 position, and an ethyl carboxylate group at the C4 position. The strategic placement of these functional groups, particularly the halogenated phenyl ring and the ester, imparts specific steric and electronic properties that make it a compound of significant interest in medicinal chemistry and materials science.[3][4]

This guide provides a comprehensive analysis of the molecule's structure, validated by established synthetic and spectroscopic methodologies. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this scaffold for further investigation and application.

Molecular Structure and Conformational Analysis

The molecular architecture of this compound is defined by the interplay of its constituent parts. The central oxazole ring provides a rigid, planar platform, while the substituents dictate the molecule's overall three-dimensional shape and reactivity.

-

Oxazole Core : The 1,3-oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom. It is an aromatic system, which confers significant stability.[5] This planarity, however, is locally disrupted by the steric demands of its bulky substituents.

-

5-(2,4-Dichlorophenyl) Group : This substituent is the most sterically demanding feature of the molecule. The presence of a chlorine atom at the ortho position (C2 of the phenyl ring) creates significant steric hindrance with the oxazole ring. Consequently, free rotation around the C5-C(phenyl) bond is highly restricted. This forces the phenyl ring to adopt a twisted conformation relative to the oxazole plane. In analogous crystal structures, such as ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[6][7]thiazolo[3,2-a]pyrimidine-3-carboxylate, the dihedral angle between the dichlorophenyl ring and the adjacent heterocyclic ring is found to be nearly perpendicular (approx. 89°).[8] This non-planar arrangement is a critical structural feature, influencing how the molecule interacts with biological targets by creating a distinct three-dimensional profile. Electronically, the two chlorine atoms act as strong electron-withdrawing groups, polarizing the phenyl ring.

-

4-(Ethyl Carboxylate) Group : This group is also electron-withdrawing and contributes to the overall electronic character of the oxazole ring. The ester functionality provides a potential hydrogen bond acceptor site. The ethyl group itself has conformational flexibility, but its orientation relative to the oxazole ring can be influenced by the adjacent bulky dichlorophenyl group and by intermolecular forces in a solid state.[9]

Caption: 2D Molecular Structure Diagram.

Synthetic Protocol and Structural Validation

The trustworthiness of a molecular structure is confirmed through a robust synthesis protocol and validated by spectroscopic analysis. The Van Leusen reaction provides a reliable and efficient pathway for constructing the 4,5-disubstituted oxazole core of this molecule.[6][10]

Experimental Protocol: Modified Van Leusen Oxazole Synthesis

This protocol describes a plausible and field-proven method for synthesizing the title compound. The reaction proceeds via a [3+2] cycloaddition between an aldehyde and an isocyanide derivative.[6][11]

-

Reagent Preparation : To a solution of ethyl isocyanoacetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF), add 2,4-dichlorobenzaldehyde (1.0 equivalent).

-

Base Addition : Cool the mixture to 0°C in an ice bath. Add potassium carbonate (K₂CO₃) (1.5 equivalents) portion-wise while stirring. The base is crucial for deprotonating the α-carbon of the isocyanoacetate, initiating the reaction.[12]

-

Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup : Once the reaction is complete, quench with water and extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel to yield the final product, this compound.[13]

Caption: Synthetic Workflow via Modified Van Leusen Reaction.

Spectroscopic Data for Structural Confirmation

The synthesized structure must be rigorously confirmed using a suite of spectroscopic techniques. The following table summarizes the expected data that would validate the identity and purity of this compound.[14][15][16]

| Technique | Expected Observations and Rationale |

| ¹H NMR | ~ 8.1-8.3 ppm (s, 1H): Proton at C2 of the oxazole ring. **~ 7.5-7.8 ppm (m, 3H) : Aromatic protons of the dichlorophenyl ring, showing complex splitting patterns due to ortho and meta coupling. **~ 4.4 ppm (q, 2H): Methylene (-CH₂) protons of the ethyl ester group, split into a quartet by the adjacent methyl group. **~ 1.4 ppm (t, 3H) : Methyl (-CH₃) protons of the ethyl ester group, split into a triplet by the adjacent methylene group. |

| ¹³C NMR | ~ 162 ppm: Carbonyl carbon (C=O) of the ester. **~ 150-160 ppm : C2 and C5 carbons of the oxazole ring. ~ 125-145 ppm : C4 of the oxazole and the six aromatic carbons of the dichlorophenyl ring. ~ 62 ppm : Methylene carbon (-CH₂) of the ethyl ester. ~ 14 ppm : Methyl carbon (-CH₃) of the ethyl ester. |

| FT-IR (cm⁻¹) | ~ 1720-1740 : Strong C=O stretching vibration from the ester group. ~ 1550-1650 : C=N and C=C stretching vibrations characteristic of the oxazole aromatic ring. ~ 1100-1300 : C-O stretching vibrations from the ester and the oxazole ether linkage. ~ 700-850 : C-Cl stretching vibrations from the dichlorophenyl group. |

| Mass Spec. (MS) | m/z ~ 285/287/289 : Molecular ion peak cluster [M, M+2, M+4] corresponding to the presence of two chlorine atoms, with an expected intensity ratio of approximately 9:6:1. The exact mass would confirm the molecular formula C₁₂H₉Cl₂NO₃. |

Potential Applications and Biological Relevance

The oxazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][17] The incorporation of a dichlorophenyl moiety often enhances the lipophilicity and metabolic stability of a drug candidate, and can lead to potent biological activity.[18]

For instance, related 5-aryl-oxazole derivatives have been investigated as inhibitors of various enzymes and as cytotoxic agents against cancer cell lines.[17] The specific 2,4-dichloro substitution pattern is present in many pharmacologically active molecules.[4] Therefore, this compound represents a valuable scaffold for:

-

Drug Discovery : Serving as a core structure for the development of novel anticancer, anti-inflammatory, or antimicrobial agents.[17][18]

-

Chemical Biology : Use as a tool compound to probe biological pathways.

-

Materials Science : Potential application in the development of organic electronic materials, leveraging the stable, electron-deficient heterocyclic system.[19]

Conclusion

This compound is a precisely defined molecular entity characterized by a planar oxazole core flanked by a sterically hindered, non-coplanar dichlorophenyl ring and an electron-withdrawing ethyl ester group. This distinct three-dimensional architecture, readily accessible through established synthetic routes like the Van Leusen reaction, can be unequivocally validated by a combination of NMR, IR, and mass spectrometry techniques. The presence of these key functional groups makes this compound a promising platform for exploration in drug discovery and materials science, warranting further investigation by the scientific community.

References

-

Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available from: [Link]

-

NROChemistry. Van Leusen Reaction. Available from: [Link]

-

Wikipedia. Van Leusen reaction. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

-

YouTube. Van Leusen Reaction. Available from: [Link]

-

IEREK. Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Available from: [Link]

-

Semantic Scholar. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Available from: [Link]

-

Springer. A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids. Available from: [Link]

-

ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Available from: [Link]

-

Thieme Connect. Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Available from: [Link]

-

ResearchGate. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes | Request PDF. Available from: [Link]

-

International Journal of Chemical and Physical Sciences. Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. Available from: [Link]

-

NIH National Center for Biotechnology Information. Crystal structure of ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. Available from: [Link]

-

PrepChem.com. Synthesis of ethyl 2-(4-chlorophenyl)-4-methyl-5-oxazolecarboxylate. Available from: [Link]

-

ResearchGate. (PDF) Crystal structure of ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[6][7]thiazolo[3,2-a]pyrimidine-3-carboxylate. Available from: [Link]

-

ResearchGate. Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate. Available from: [Link]

-

MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available from: [Link]

-

MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available from: [Link]

-

Wikipedia. Allylprodin. Available from: [Link]

-

CP Lab Safety. Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate, min 98%, 1 gram. Available from: [Link]

-

NIH National Center for Biotechnology Information. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Available from: [Link]

-

MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available from: [Link]

- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

Wikiwand. Allylprodin. Available from: [Link]

-

MDPI. Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Available from: [Link]

Sources

- 1. This compound | C12H9Cl2NO3 | CID 2739482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 254749-13-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. ijcps.org [ijcps.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 13. prepchem.com [prepchem.com]

- 14. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 15. [PDF] Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes | Semantic Scholar [semanticscholar.org]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. researchgate.net [researchgate.net]

- 18. Buy Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate | 132089-38-4 [smolecule.com]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to present a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data. Methodologies for sample preparation and data acquisition are outlined, providing a self-validating framework for researchers aiming to synthesize or analyze this molecule. This guide is intended to serve as an authoritative reference for the structural elucidation of this and related oxazole derivatives.

Introduction: The Significance of Oxazole Derivatives

Oxazole moieties are prevalent scaffolds in numerous biologically active compounds and functional materials.[1] Their unique electronic and structural properties make them attractive building blocks in drug discovery and organic electronics. This compound (Molecular Formula: C₁₂H₉Cl₂NO₃, Molecular Weight: 286.11 g/mol ) combines the oxazole core with a dichlorinated phenyl ring and an ethyl carboxylate group, suggesting potential applications where molecular recognition and stability are crucial.[2] Accurate structural confirmation through spectroscopic analysis is a critical first step in the development of any novel compound. This guide provides the foundational spectroscopic data points for this specific molecule.

Molecular Structure and Predicted Spectroscopic Features

The structural features of this compound dictate its spectroscopic fingerprint. The key components are the ethyl ester group, the oxazole ring, and the 2,4-disubstituted dichlorophenyl ring.

Caption: Standard workflow for acquiring and processing a ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

| ~ 14.0 | -CH₃ (Ethyl) | Typical upfield chemical shift for an aliphatic methyl carbon. |

| ~ 61.5 | -CH₂- (Ethyl) | The adjacent oxygen atom of the ester causes a significant downfield shift. |

| ~ 127.0 - 140.0 | Aromatic & Oxazole Carbons | The carbons of the dichlorophenyl and oxazole rings resonate in this region. The specific shifts are influenced by the electronegativity of the heteroatoms and the chlorine substituents. Carbons directly attached to chlorine will be significantly deshielded. |

| ~ 160.0 | Oxazole C=N | The imine-like carbon of the oxazole ring is expected at a downfield position. |

| ~ 162.0 | C=O (Ester) | The carbonyl carbon of the ester group typically appears in this downfield region. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrument Setup: A 100 MHz (for a 400 MHz ¹H instrument) or higher spectrometer is required.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 220-250 ppm.

-

A pulse angle of 45 degrees and a relaxation delay of 2 seconds are standard.

-

A large number of scans (e.g., 1024 or more) will be necessary to obtain a good spectrum.

-

-

Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak cluster corresponding to the molecular weight of 286.11 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed:

-

m/z [M]⁺ (containing ²³⁵Cl): ~100% relative intensity

-

m/z [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl): ~65% relative intensity

-

m/z [M+4]⁺ (containing ²³⁷Cl): ~10% relative intensity

-

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester to give a fragment at m/z ~241.

-

Loss of the entire ethyl ester group.

-

Cleavage of the oxazole ring.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound like this, direct infusion via a heated probe or gas chromatography-mass spectrometry (GC-MS) are suitable. For less volatile samples, electrospray ionization (ESI) would be the method of choice.

-

Ionization Method: Electron Ionization (EI) at 70 eV is standard for GC-MS and provides reproducible fragmentation patterns.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer will provide adequate resolution to observe the isotopic pattern of the molecular ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~ 2980-2850 | Medium | C-H stretch | Aliphatic C-H (Ethyl) |

| ~ 1730-1715 | Strong | C=O stretch | Ester Carbonyl |

| ~ 1650-1500 | Medium-Strong | C=C and C=N stretch | Aromatic and Oxazole Rings |

| ~ 1250-1000 | Strong | C-O stretch | Ester and Oxazole C-O |

| ~ 850-750 | Strong | C-Cl stretch | Aryl-Chloride |

The presence of a strong absorption around 1720 cm⁻¹ would be a key indicator of the ester carbonyl group. [3][4]The region between 1650 and 1500 cm⁻¹ will likely contain multiple peaks due to the vibrations of the aromatic and oxazole rings. [5]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a transparent disk. This method is self-validating as KBr is transparent in the IR region.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a rapid and common technique.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed protocols and interpretation frameworks are grounded in established spectroscopic principles and data from structurally related molecules. [6][7]Researchers working with this compound can use this guide to anticipate spectral features, design appropriate analytical experiments, and confidently interpret their results for unambiguous structural confirmation. The self-validating nature of the described protocols ensures a high degree of confidence in the acquired data.

References

-

PubChem. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]

-

Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Retrieved from [Link]

-

Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 1-8. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]

-

Khalafy, J., et al. (2007). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Zeitschrift für Naturforschung B, 62(1), 65-68. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 4-methyl-2-phenyloxazole-5-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information: Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. Retrieved from [Link]

-

LibreTexts. (2021). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Beilstein Journals. (2019). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 15, 236-243. Retrieved from [Link]

-

Zhang, J., Coqueron, P.-Y., Vors, J.-P., & Ciufolini, M. A. (2010). Synthesis of 5-amino-oxazole-4-carboxylates from alpha-chloroglycinates. Organic Letters, 12(17), 3942–3945. Retrieved from [Link]

-

LibreTexts. (2020). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

SciSpace. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Interpretation of IR Spectra. Retrieved from [Link]

-

University of Liverpool Repository. (n.d.). Prediction of ¹H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

MDPI. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Retrieved from [Link]

-

ResearchGate. (2018). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]

-

ResearchGate. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Retrieved from [Link]

-

arkat-usa.org. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

-

SciELO. (2006). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDIES OF ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE. Retrieved from [Link]

-

PubMed. (1996). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a]b[8]enzodiazepin-1(2H)-ones. Retrieved from [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. askthenerd.com [askthenerd.com]

- 6. pubs.vensel.org [pubs.vensel.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. CASPRE [caspre.ca]

Physical and chemical properties of Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylate, a halogenated aromatic oxazole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physical and chemical properties. While detailed experimental data for this specific molecule is not extensively available in public literature, this document synthesizes known information, predicted properties, and expert analysis based on analogous structures to offer a robust scientific profile. We will delve into its structural features, predicted physicochemical parameters, and expected spectroscopic characteristics. Furthermore, this guide will propose a logical synthetic pathway and discuss potential applications, drawing parallels from closely related compounds to provide a well-rounded and scientifically grounded perspective for researchers.

Introduction and Molecular Overview

This compound (CAS No. 254749-13-8) is a substituted oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][2] The core structure is functionalized with an ethyl carboxylate group at the 4-position and a 2,4-dichlorophenyl substituent at the 5-position. The presence of the dichlorinated phenyl ring is of particular note, as halogenation is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The ester functionality provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties is presented below. It is important to note that while the molecular formula and weight are definitive, other parameters are based on computational predictions and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 254749-13-8 | [1][2] |

| Molecular Formula | C₁₂H₉Cl₂NO₃ | [1][2] |

| Molecular Weight | 286.11 g/mol | [1][2] |

| Predicted Boiling Point | 399.7 ± 42.0 °C | [3] |

| Predicted Density | 1.368 ± 0.06 g/cm³ | [3] |

| Predicted pKa | -1.84 ± 0.10 | [3] |

| Recommended Storage | 2-8°C | [3] |

Solubility: Experimental solubility data is not available. However, based on its structure, which includes a large aromatic and halogenated portion, and an ethyl ester group, it is expected to be poorly soluble in water and soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

Spectroscopic Profile (Expected)

While specific spectra for this compound are not publicly available, we can predict the key spectroscopic features based on its functional groups and the analysis of similar compounds.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (2,4-dichlorophenyl group): Three protons in the aromatic region (typically δ 7.0-8.5 ppm), exhibiting a characteristic splitting pattern (a doublet, a doublet of doublets, and another doublet).

-

Oxazole Proton: A singlet for the proton on the oxazole ring, if present at the 2-position. However, in this 2,4,5-trisubstituted oxazole, there are no protons directly on the ring.

-

Ethyl Ester Protons: A quartet (CH₂) and a triplet (CH₃) in the upfield region, characteristic of an ethyl group (quartet around δ 4.0-4.5 ppm, triplet around δ 1.2-1.5 ppm).

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm) corresponding to the dichlorophenyl ring and the oxazole ring carbons. The carbons attached to chlorine will show characteristic shifts.

-

Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm) for the ester carbonyl group.

-

Ethyl Ester Carbons: Two signals in the upfield region for the -OCH₂- and -CH₃ carbons.

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C=N and C=C Stretching (Oxazole and Aromatic Ring): Multiple bands in the 1500-1650 cm⁻¹ region.

-

C-O Stretching (Ester and Oxazole): Bands in the 1000-1300 cm⁻¹ region.

-

C-Cl Stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): An intense peak at m/z 285, with a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms.

-

Fragmentation: Expect fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and cleavage of the dichlorophenyl ring.

Proposed Synthesis Pathway

While a specific, published synthesis for this compound was not identified, a plausible and widely used method for constructing such oxazole systems is the Robinson-Gabriel synthesis or a related cyclization reaction. A proposed workflow is outlined below.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of the Intermediate Amide

-

To a solution of ethyl isocyanoacetate in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen), add a non-nucleophilic base such as triethylamine.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of 2,4-dichlorobenzoyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate amide.

Causality: The base is essential to deprotonate the α-carbon of the isocyanoacetate, forming a nucleophile that attacks the electrophilic carbonyl carbon of the acid chloride.

Step 2: Cyclization to the Oxazole

-

Dissolve the crude intermediate amide in a suitable solvent.

-

Add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).

-

Heat the reaction mixture to reflux and monitor for the formation of the oxazole product by TLC.

-

Once the reaction is complete, cool the mixture and carefully quench with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the final product by column chromatography on silica gel.

Causality: The dehydrating agent facilitates an intramolecular cyclization by activating the amide carbonyl, followed by elimination of water to form the aromatic oxazole ring.

Potential Applications and Future Directions

The precise biological activity and applications of this compound have not been extensively reported. However, the structural motifs present in this molecule are found in compounds with a wide range of biological activities.

-

Anticancer Research: Many substituted oxazole and isoxazole derivatives have demonstrated potent anticancer activity.[4][5] The 2,4-dichlorophenyl moiety is a common feature in kinase inhibitors and other anticancer agents. Therefore, this compound could be a valuable scaffold for the development of novel antineoplastic drugs.

-

Antimicrobial Agents: The oxazole nucleus is a key component of several natural and synthetic antimicrobial compounds. The presence of chlorine atoms on the phenyl ring can enhance lipophilicity and potentially improve cell membrane penetration, making this a compound of interest for screening against bacterial and fungal pathogens.

-

Herbicidal and Agrochemical Applications: Isoxazole derivatives are known to possess herbicidal properties.[6] It is plausible that related oxazole structures could also exhibit activity as herbicides or other agrochemicals.

-

Materials Science: Heterocyclic compounds are often explored for their applications in organic electronics and as building blocks for functional polymers.

Future research should focus on:

-

The development of a robust and scalable synthesis for this compound.

-

Full experimental characterization of its physical and chemical properties.

-

Comprehensive screening for biological activity, including anticancer, antimicrobial, and antiviral assays.

-

Exploration of its utility as a building block for more complex molecules through modification of the ethyl ester group.

Conclusion

This compound is a molecule with significant potential in various fields of chemical and biological research. While a complete experimental profile is yet to be established in the public domain, this guide provides a solid foundation based on its known identifiers, predicted properties, and logical scientific extrapolations. The proposed synthetic route offers a starting point for its preparation, and the discussion of its potential applications highlights promising avenues for future investigation. As with any compound where experimental data is limited, researchers are advised to proceed with careful experimental validation of the properties and reactivity outlined herein.

References

-

Beilstein Journals. (n.d.). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Retrieved from [Link]

-

ChemSynthesis. (2025-05-20). ethyl 5-phenyl-4-isoxazolecarboxylate - 50784-69-5, C12H11NO3, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate, min 98%, 1 gram. Retrieved from [Link]

- Google Patents. (n.d.). WO2000053589A1 - Process for preparing oxazole derivatives.

-

LookChem. (n.d.). Cas 1609483-07-9,ethyl 5-(2,4-dichlorophenyl). Retrieved from [Link]

-

European Patent Office. (2001-11-21). Heteroaroyl-isoxazoles and their use as herbicides - EP 1156048 A1. Retrieved from [Link]

- Google Patents. (n.d.). WO2022042630A1 - Heteroaryl compounds, preparation methods and uses thereof.

- Google Patents. (n.d.). WO2024031002A1 - (2,4-dichlorophenoxy)acetic acid analogs.

-

Journal of Pharmaceutical Chemistry. (2023-07-11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

-

ACS Publications. (2024-09-10). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Retrieved from [Link]

-

MDPI. (2022-09-11). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate - Optional[13C NMR]. Retrieved from [Link]

-

CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. Retrieved from [Link]

-

SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

-

PubMed. (2020-10-01). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Retrieved from [Link]

-

ResearchGate. (2025-08-06). (PDF) Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

-

Chemical Synthesis Database. (2025-05-20). ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. Retrieved from [Link]

-

Research Square. (2024-06-30). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Retrieved from [Link]

-

Asian Journal of Chemistry. (2025-08-06). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-(2-fluorophenyl)-1,2-oxazole-4-carboxylate. Retrieved from [Link]

-

NIST. (n.d.). Oxazole, 4,5-dihydro-2,4,4-trimethyl-. Retrieved from [Link]

-

SciELO. (n.d.). 1H-[1][7][8]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from [Link]

-

Chemical Synthesis Database. (2025-05-20). ethyl 2-phenyl-1,3-oxazole-5-carboxylate. Retrieved from [Link]

-

Spectrabase. (n.d.). 4-[(Z)-(2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl ethyl carbonate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. 254749-13-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 254749-13-8 [amp.chemicalbook.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. data.epo.org [data.epo.org]

- 7. rsc.org [rsc.org]

- 8. beilstein-journals.org [beilstein-journals.org]

Biological activity of dichlorophenyl oxazole derivatives

An In-depth Technical Guide to the Biological Activity of Dichlorophenyl Oxazole Derivatives

This guide provides a comprehensive technical overview of the diverse biological activities exhibited by dichlorophenyl oxazole derivatives. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols for the evaluation of these promising compounds.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making oxazole derivatives a fertile ground for the discovery of new therapeutic agents.[5][6] The incorporation of a dichlorophenyl moiety onto the oxazole core often enhances biological activity, a phenomenon attributed to the electron-withdrawing nature and lipophilicity of the chlorine atoms, which can improve target binding and cell permeability. This guide delves into the key biological activities of dichlorophenyl oxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential.

Part 1: Anticancer Activity of Dichlorophenyl Oxazole Derivatives

Dichlorophenyl oxazole derivatives have emerged as a promising class of compounds in oncology research, demonstrating potent activity against various cancer cell lines.[7][8][9] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[7][10]

Mechanism of Action: Targeting Cancer's Core Machinery

Research indicates that dichlorophenyl oxazole derivatives can exert their anticancer effects through several mechanisms:

-

Inhibition of Protein Kinases: Many kinases are dysregulated in cancer. Certain oxazole derivatives function as inhibitors of these crucial enzymes, disrupting signaling pathways that drive tumor growth.[7][10]

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[7]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, a critical process for cell division, leading to mitotic arrest and cell death.[7]

-

DNA Topoisomerase Inhibition: By targeting enzymes that regulate DNA topology, these compounds can induce DNA damage and trigger apoptotic pathways.[7]

Below is a generalized workflow for assessing the anticancer activity of novel dichlorophenyl oxazole derivatives.

Caption: Workflow for Anticancer Drug Discovery.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method for assessing cell viability.[11][12] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[12]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dichlorophenyl oxazole derivatives in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation: The inclusion of positive and negative controls is crucial for validating the assay's performance. The results should demonstrate a dose-dependent decrease in cell viability for the test compounds and the positive control.

Data Presentation: Cytotoxicity of Dichlorophenyl Oxazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | Breast (MCF-7) | 8.5 | [5] |

| Compound B | Colon (HT-29) | 12.2 | [13] |

| Compound C | Lung (A549) | 5.7 | [8] |

| Compound D | CNS (SNB-75) | 10.0 | [14] |

Part 2: Antimicrobial Activity of Dichlorophenyl Oxazole Derivatives

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Dichlorophenyl oxazole derivatives have shown promise in this area, exhibiting activity against a range of pathogenic bacteria and fungi.[15][16]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial action of these compounds can be attributed to several potential mechanisms:

-

Inhibition of Essential Enzymes: Dichlorophenyl oxazoles can target microbial enzymes that are critical for survival, such as DNA gyrase or dihydrofolate reductase.[17]

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the dichlorophenyl group may facilitate the insertion of the molecule into the microbial cell membrane, leading to its disruption and cell death.

-

Inhibition of Biofilm Formation: Some derivatives have been shown to interfere with the ability of bacteria to form biofilms, which are communities of microbes with enhanced resistance to antibiotics.

The following diagram illustrates a typical workflow for screening the antimicrobial activity of new compounds.

Caption: Workflow for Antimicrobial Screening.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of the dichlorophenyl oxazole derivatives in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[20]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[19]

Trustworthiness: Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensures the reliability and reproducibility of the results.[19]

Data Presentation: Antimicrobial Activity of Dichlorophenyl Oxazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound E | Staphylococcus aureus | 16 | [16] |

| Compound F | Escherichia coli | 32 | [16] |

| Compound G | Candida albicans | 8 | [21] |

| Compound H | Xanthomonas oryzae | 27.47 | [22] |

Part 3: Anti-inflammatory Activity of Dichlorophenyl Oxazole Derivatives

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Dichlorophenyl oxazole derivatives have demonstrated potential as anti-inflammatory agents by modulating key inflammatory pathways.[23][24][25][26]

Mechanism of Action: Quelling the Inflammatory Cascade

The anti-inflammatory effects of these compounds are often linked to their ability to:

-

Inhibit Pro-inflammatory Enzymes: Dichlorophenyl oxazoles can inhibit enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are responsible for the production of inflammatory mediators such as prostaglandins and leukotrienes.[27]

-

Suppress Pro-inflammatory Cytokine Production: They can reduce the production of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by immune cells.

-

Modulate Transcription Factors: Some derivatives can interfere with the activity of transcription factors such as NF-κB, which plays a central role in the inflammatory response.[27]

The following diagram outlines a common approach for evaluating the anti-inflammatory properties of chemical compounds.

Caption: Workflow for Anti-inflammatory Drug Evaluation.

Experimental Protocol: In Vitro Anti-inflammatory Activity by Protein Denaturation Inhibition

Protein denaturation is a well-documented cause of inflammation.[28] This assay assesses the ability of a compound to prevent the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.[28][29]

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of varying concentrations of the dichlorophenyl oxazole derivative.[28]

-

Control Preparation: A control is prepared using 2 mL of distilled water instead of the test compound.[28]

-

Incubation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 57°C for 30 minutes.[30]

-

Turbidity Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.[30]

-

Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100.

Causality: Compounds that can effectively prevent protein denaturation are likely to possess anti-inflammatory properties by stabilizing protein structures and preventing the release of inflammatory mediators.

Data Presentation: Anti-inflammatory Activity of Dichlorophenyl Oxazole Derivatives

| Compound ID | Assay | % Inhibition at 100 µg/mL | Reference |

| Compound I | Protein Denaturation Inhibition | 61.0 | [31] |

| Compound J | Carrageenan-induced Paw Edema | 57.8 | [23] |

| Compound K | HRBC Membrane Stabilization | 14.9 | [31] |

| Compound L | Proteinase Inhibition | 45.2 | [31] |

Conclusion and Future Directions

Dichlorophenyl oxazole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models underscores their potential as lead structures for the development of novel therapeutics. The structure-activity relationship (SAR) studies are crucial in this context, as they provide insights into how modifications to the dichlorophenyl oxazole scaffold can enhance potency and selectivity.[32][33] For instance, the position of the chloro groups on the phenyl ring and the nature of substituents at other positions of the oxazole ring can significantly influence biological activity.[32]

Future research should focus on optimizing the lead compounds identified through these screening assays. This includes refining their pharmacokinetic and pharmacodynamic properties to improve their in vivo efficacy and safety profiles. Furthermore, a deeper understanding of their molecular targets and mechanisms of action will be instrumental in guiding the rational design of the next generation of dichlorophenyl oxazole-based drugs.

References

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Vertex AI Search.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health.

- Protocol for Assessing the Anticancer Activity of Novel Small Molecules. Benchchem.

- Basic protocol to assess preclinical anticancer activity. It can be... ResearchGate.

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research.

- Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. PubMed.

- Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences.

- Guideline for anticancer assays in cells. ResearchGate.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.

- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications.

- Antimicrobial Susceptibility Test Kits. Creative Diagnostics.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

- Antimicrobial Susceptibility Testing. Apec.org.

- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH.

- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science.

- Synthesis, Characterization and Anti-inflammatory Activity of New 5-(3,4-Dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. (2025). ResearchGate.

- Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH.

- Structure activity relationship of the synthesized compounds. ResearchGate.

- A comprehensive review on biological activities of oxazole derivatives. Semantic Scholar.

- 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica.

- Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. CHEMISTRY & BIOLOGY INTERFACE.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.

- 1,3-Oxazoles as Anticancer Compounds. (2023). ChemistryViews.

- A comprehensive review on biological activities of oxazole derivatives. (2019). PMC - NIH.

- A comprehensive review on biological activities of oxazole derivatives. ResearchGate.

- A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry.

- Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.

- View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.

- a brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences.

- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). National Institutes of Health.

-

Investigation of Anti-Microbial Activity of 5-(6-(2,4-Dichlorophenyl)-[27][34][35] Triazolo[3,4-b][27][35][36] Thiadiazol-3-yl)Benzene-1,2. (2020). Acta Scientific. Retrieved from

-

Design, synthesis, antimicrobial activity, and mechanism of novel 3-(2,4-dichlorophenyl)-[27][34][35]triazolo[3,4-b][27][35][36]thiadiazole derivatives. PubMed. Retrieved from

- Structure activity relationship of synthesized compounds. ResearchGate.

- Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2022). ResearchGate.

- Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry.

- Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publisher.

- Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. National Institutes of Health.

- DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS. ijrpr.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health.

- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. PMC.

- A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. (2012). National Institutes of Health.

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives | Semantic Scholar [semanticscholar.org]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]

- 9. ijrpr.com [ijrpr.com]

- 10. benthamscience.com [benthamscience.com]

- 11. researchgate.net [researchgate.net]

- 12. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 13. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. iajps.com [iajps.com]

- 16. actascientific.com [actascientific.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. apec.org [apec.org]

- 21. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis, antimicrobial activity, and mechanism of novel 3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. jddtonline.info [jddtonline.info]

- 25. jddtonline.info [jddtonline.info]

- 26. researchgate.net [researchgate.net]

- 27. journalajrb.com [journalajrb.com]

- 28. ijpsjournal.com [ijpsjournal.com]

- 29. researchgate.net [researchgate.net]

- 30. bbrc.in [bbrc.in]

- 31. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. pdf.benchchem.com [pdf.benchchem.com]

Substituted Oxazoles: A Technical Guide to Unlocking Novel Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a privileged scaffold in drug discovery.[1][2][3][4] Its unique electronic properties and structural versatility allow for diverse substitutions, enabling fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1][5][6] This adaptability has led to the development of oxazole-containing drugs across a wide spectrum of therapeutic areas, including anti-inflammatory, anticancer, and anti-infective agents.[7][8][9][10][11][12][13]

The inherent ability of the oxazole nucleus to engage with various enzymes and receptors through non-covalent interactions makes it a valuable starting point for the design of novel therapeutics.[2][4][7][13] Furthermore, the stability of the oxazole ring and its capacity to serve as a bioisosteric replacement for other functional groups, such as amides and esters, enhance its appeal in medicinal chemistry.[1][6]

Key Therapeutic Areas and Molecular Targets

Substituted oxazoles have demonstrated efficacy against a multitude of diseases by modulating the activity of specific biological targets. This section will explore some of the most promising therapeutic applications and the underlying molecular mechanisms.

Oncology

The development of novel anticancer agents is a primary focus of oxazole-related research.[8][14][15][16] These compounds exert their effects through various mechanisms, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Identified Molecular Targets in Oncology:

-

Protein Kinases: Many oxazole derivatives act as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[8][14] For instance, specific substituted oxazoles have shown inhibitory activity against receptor tyrosine kinases like VEGFR-2, which is involved in angiogenesis, and other kinases such as Aurora A and Janus kinases (JAK1/JAK2).[17] The isoxazole ring, a structural isomer of oxazole, has also been successfully employed as a bioisosteric replacement for the imidazole ring in p38 MAP kinase inhibitors.[18]

-

Tubulin: Oxazole-containing compounds have been identified as inhibitors of tubulin polymerization.[8][14][19] By disrupting microtubule dynamics, these agents can arrest the cell cycle and induce apoptosis in cancer cells.[19]

-

DNA and Associated Enzymes: Certain oxazole derivatives have been shown to interact with DNA, forming G-quadruplex structures or inhibiting enzymes like DNA topoisomerases, which are essential for DNA replication and repair.[8][14]

-

Other Notable Targets: The anticancer activity of oxazoles extends to a diverse range of other targets, including STAT3, histone deacetylases (HDACs), and various components of the apoptotic machinery.[8][14]

Featured Anticancer Oxazole Derivatives:

| Compound Class | Target(s) | Observed Effect |

| Naphthoxazole derivatives | Multiple inflammatory pathways | Modulation of pro-inflammatory responses[20] |

| Benzo[d]isoxazoles | c-Met, VEGFR, PDGFR | Inhibition of receptor tyrosine kinase activity[19] |

| Imidazo[2,1-b]oxazoles | V600E-B-RAF, RAF-1 | Inhibition of RAF kinases[19] |

| Diaryl-1,3,4-oxadiazoles | COX-2 | Selective inhibition of COX-2[21] |

Inflammation

Inflammation is a complex biological response implicated in numerous chronic diseases. Oxazole derivatives have emerged as promising anti-inflammatory agents, primarily through their inhibition of key enzymes in the inflammatory cascade.[7][20]

Key Anti-inflammatory Targets:

-

Cyclooxygenase (COX) Enzymes: Substituted oxazoles have been extensively studied as inhibitors of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins.[22][23] Some derivatives exhibit selective inhibition of COX-2, which is associated with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[21][24][25]

-

Lipoxygenase (LOX) Enzymes: In addition to COX inhibition, certain naphthoxazole derivatives have demonstrated the ability to inhibit LOX enzymes, further contributing to their anti-inflammatory effects by modulating multiple inflammatory pathways.[20]

Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel anti-infective agents. Oxazole-containing compounds have shown significant potential in combating a wide range of pathogens.

Applications in Infectious Diseases:

-

Antibacterial: Oxazole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[3][9]

-

Antiviral: The oxazole scaffold is a key component in the development of antiviral drugs.[1] These compounds can inhibit viral enzymes such as proteases and polymerases, disrupting viral replication.[1]

-

Antifungal and Antitubercular: The therapeutic reach of oxazoles also extends to fungal and mycobacterial infections.[7][9]

Drug Design and Development Considerations

The successful development of oxazole-based therapeutics requires a deep understanding of their synthesis, structure-activity relationships (SAR), and pharmacokinetic properties.

Synthetic Strategies

Several synthetic methodologies have been developed for the efficient construction of the oxazole ring and its derivatives.

Common Synthetic Routes:

-

Robinson-Gabriel Synthesis: This classic method involves the cyclization and dehydration of an α-acylamino ketone.[26]

-

Reaction of α-haloketones with Primary Amides: A straightforward approach to forming the oxazole ring.[26]

-

From Isocyanides and Acid Chlorides: This method offers another versatile route to substituted oxazoles.[26]

-

Modern Photochemical Methods: Photoinduced [3+2] cycloaddition of carbenes and nitriles provides a more recent and efficient approach to oxazole synthesis.[27]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of oxazole derivatives. These studies have revealed that substitutions at the C-2, C-4, and C-5 positions of the oxazole ring are critical for their biological activity.[1][4] For example, in the context of COX inhibitors, the presence of a methylsulfonyl moiety has been shown to enhance COX-2 selectivity.[21]

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of oxazole derivatives is essential for their clinical success.[5] Factors such as lipophilicity and molecular size play a significant role in their absorption, which primarily occurs through passive diffusion.[5] Early assessment of metabolic stability is crucial for lead optimization.[5]

Experimental Protocols and Methodologies

The following section outlines key experimental workflows for the synthesis and evaluation of substituted oxazoles.

General Synthesis of a Substituted Oxazole (Illustrative)

This protocol describes a generalized approach based on the Robinson-Gabriel synthesis.

Step-by-Step Methodology:

-

Acylation of α-amino ketone: React the starting α-amino ketone with an appropriate acylating agent (e.g., acid chloride or anhydride) in the presence of a base to form the corresponding α-acylamino ketone.

-

Cyclodehydration: Treat the α-acylamino ketone with a dehydrating agent, such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, and heat to induce cyclization and dehydration, yielding the substituted oxazole.

-